molecular formula C22H18FN3O2S2 B11265281 N-(4-fluorophenyl)-N-methyl-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-N-methyl-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11265281
M. Wt: 439.5 g/mol
InChI Key: AHPXCWZMTNXAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienopyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the thienopyrimidine core.

    Reduction: This reaction can affect the carbonyl group in the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN protein, disrupting its helicase activity and affecting DNA repair processes. This mechanism is particularly relevant in cancer research, where inhibiting WRN helicase can enhance the efficacy of certain chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
  • N-(4-BROMOPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for drug development .

Properties

Molecular Formula

C22H18FN3O2S2

Molecular Weight

439.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H18FN3O2S2/c1-25(16-10-8-15(23)9-11-16)18(27)13-30-22-24-19-17(14-6-4-3-5-7-14)12-29-20(19)21(28)26(22)2/h3-12H,13H2,1-2H3

InChI Key

AHPXCWZMTNXAMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N(C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.